3-ethoxy-N-(1H-indazol-5-yl)benzamide
CAS No.:
Cat. No.: VC10665675
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2 |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 3-ethoxy-N-(1H-indazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C16H15N3O2/c1-2-21-14-5-3-4-11(9-14)16(20)18-13-6-7-15-12(8-13)10-17-19-15/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
| Standard InChI Key | QJMYPEJRWQHFJQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 3-ethoxy-N-(1H-indazol-5-yl)benzamide is , with a molecular weight of 281.31 g/mol. The compound features a benzamide backbone where the amide nitrogen is bonded to the 5-position of the indazole ring, and the benzene ring is substituted with an ethoxy group at the 3-position. The indazole scaffold, a bicyclic structure comprising fused benzene and pyrazole rings, is known for its stability and ability to participate in hydrogen bonding, which enhances target binding affinity .
Key structural attributes include:
-
Ethoxy group: The 3-ethoxy substituent on the benzamide ring may influence lipophilicity and metabolic stability, factors critical for drug bioavailability .
-
Indazole moiety: The 1H-indazol-5-yl group contributes to π-π stacking interactions with aromatic residues in enzyme active sites, a feature observed in kinase inhibitors .
The infrared (IR) spectrum of analogous indazole derivatives typically shows absorptions near 3300 cm (N-H stretch), 1650 cm (amide C=O), and 1250 cm (C-O ether) . Nuclear magnetic resonance (NMR) data for similar compounds reveal aromatic proton signals between δ 7.0–8.5 ppm and ethoxy methylene protons as a quartet near δ 4.0 ppm .
Synthesis and Optimization
The synthesis of 3-ethoxy-N-(1H-indazol-5-yl)benzamide likely follows a multi-step route inspired by methods for related indazole derivatives. A plausible pathway involves:
Preparation of 5-Amino-1H-indazole
5-Nitro-1H-indazole is reduced using stannous chloride (SnCl) in hydrochloric acid, yielding 5-amino-1H-indazole . This intermediate is critical for subsequent coupling reactions.
Benzoylation Reaction
The 5-aminoindazole is reacted with 3-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the amide bond, producing the target compound .
Table 1: Representative Synthetic Conditions and Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | SnCl, HCl, EtOH, reflux | 85–90 | |
| Amide Coupling | 3-Ethoxybenzoyl chloride, Pyridine | 70–75 |
Purification typically employs silica gel column chromatography with ethyl acetate/hexane gradients, achieving >95% purity as confirmed by high-performance liquid chromatography (HPLC) .
Biological Activity and Mechanistic Insights
While direct studies on 3-ethoxy-N-(1H-indazol-5-yl)benzamide are scarce, structurally related indazole derivatives exhibit potent anticancer activity through kinase inhibition . For example, N3-acyl-N5-aryl-3,5-diaminoindazoles demonstrated selectivity against head and neck squamous cell carcinoma (HNSCC) cell lines, with IC values in the low micromolar range . Molecular docking studies of analogous compounds reveal interactions with kinase ATP-binding pockets, involving hydrogen bonds with backbone amides and hydrophobic contacts with aliphatic residues .
Hypothesized Mechanism of Action:
-
Kinase Inhibition: The indazole ring may bind to the hinge region of kinases (e.g., FGFR, CDK2), while the ethoxybenzamide group occupies hydrophobic pockets adjacent to the ATP-binding site .
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 have been observed in indazole-treated cancer cells .
Computational and Molecular Dynamics Studies
In silico analyses of similar compounds predict favorable binding to oncogenic targets. For instance, molecular dynamics simulations of N-(6-indazolyl)benzenesulfonamide derivatives demonstrated stable ligand-protein complexes over 100 ns trajectories, with root-mean-square deviation (RMSD) values <2.0 Å . Key interactions include:
-
Hydrogen bonds between the indazole NH and kinase catalytic lysine.
-
π-π stacking of the benzamide ring with phenylalanine residues .
Table 2: Predicted Pharmacokinetic Properties (SwissADME)
| Parameter | Value |
|---|---|
| LogP | 2.8 |
| Water Solubility (mg/L) | 12.5 |
| BBB Permeability | Low |
| CYP2D6 Inhibition | Non-inhibitor |
Future Directions and Challenges
Despite its promising scaffold, further studies are needed to fully characterize 3-ethoxy-N-(1H-indazol-5-yl)benzamide:
-
In vitro Profiling: Screening against NCI-60 cancer cell lines to identify potency and selectivity patterns.
-
Structural Optimization: Introducing electron-withdrawing groups at the benzamide 4-position to enhance metabolic stability .
-
In vivo Efficacy: Evaluating pharmacokinetics and toxicity in murine xenograft models.
Challenges include overcoming potential off-target effects and optimizing solubility for oral administration. Collaborative efforts integrating synthetic chemistry, computational biology, and translational medicine will be essential to advance this compound into preclinical development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume